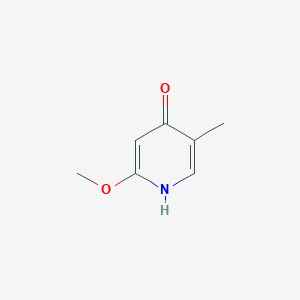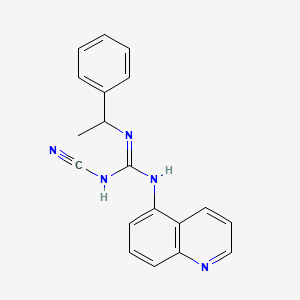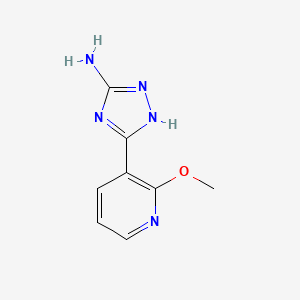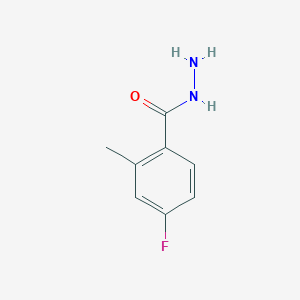
2-Methoxy-5-methylpyridin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-5-methylpyridin-4-ol is an organic compound with the molecular formula C7H9NO2 It is a derivative of pyridine, featuring a methoxy group at the 2-position and a methyl group at the 5-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
General Preparation: One common method involves the reaction of 2-methoxy-5-methylpyridin-4-amine with an acid catalyst in a solvent like 1,4-dioxane.
Flow Synthesis: Another approach is the continuous flow synthesis, which uses a column packed with a catalyst like Raney nickel and a low boiling point alcohol such as 1-propanol.
Industrial Production Methods: Industrial production methods for 2-Methoxy-5-methylpyridin-4-ol are not well-documented in the literature. the principles of continuous flow synthesis and catalytic processes can be adapted for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy group, using reagents like sodium hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Can yield pyridine carboxylic acids.
Reduction: Can produce pyridine alcohols.
Substitution: Can result in various substituted pyridines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Methoxy-5-methylpyridin-4-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Mecanismo De Acción
The mechanism of action of 2-Methoxy-5-methylpyridin-4-ol involves its interaction with specific molecular targets. It can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
2-Methoxypyridine: Similar structure but lacks the methyl group at the 5-position.
5-Methylpyridin-2-ol: Similar but lacks the methoxy group at the 2-position.
2-Methoxy-5-ethylpyridine: Similar but has an ethyl group instead of a methyl group at the 5-position.
Uniqueness: 2-Methoxy-5-methylpyridin-4-ol is unique due to the presence of both the methoxy and methyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic and research applications.
Propiedades
Fórmula molecular |
C7H9NO2 |
|---|---|
Peso molecular |
139.15 g/mol |
Nombre IUPAC |
2-methoxy-5-methyl-1H-pyridin-4-one |
InChI |
InChI=1S/C7H9NO2/c1-5-4-8-7(10-2)3-6(5)9/h3-4H,1-2H3,(H,8,9) |
Clave InChI |
VZBWYHZLPJAYHJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CNC(=CC1=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(1-((2'-(2H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-butyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)-N,N-dimethylethanethioamide potassium salt trihydrate](/img/structure/B13659486.png)








![4',4''',4''''',4''''''',4''''''''',4'''''''''''-(9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7,14,15-hexayl)hexakis([1,1'-biphenyl]-4-carboxylic acid)](/img/structure/B13659519.png)

